Barrinic acid

Description

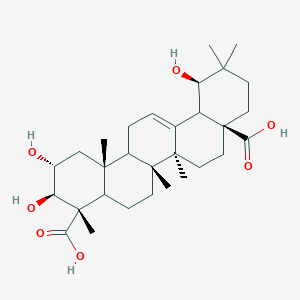

Barrinic acid is a triterpenoid compound primarily identified in plants of the genus Barringtonia (e.g., B. acutangula, B. racemosa) and Quercus robur (oak species) . Structurally, it belongs to the oleanane-type triterpenoids, characterized by a pentacyclic skeleton with a carboxyl group at the C-23 position . It is often found in glycosylated forms, such as this compound 28-β-D-glucopyranosyl ester, which enhances its solubility and bioactivity .

This compound is associated with traditional medicinal uses of Barringtonia species, including anti-inflammatory and analgesic applications . Its presence in Q. robur also suggests ecological roles in plant defense mechanisms . Analytical techniques like High Performance Thin Layer Chromatography (HPTLC), Nuclear Magnetic Resonance (NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are critical for its identification and structural elucidation .

Properties

Molecular Formula |

C30H46O7 |

|---|---|

Molecular Weight |

518.7 g/mol |

IUPAC Name |

(2R,3R,4S,6aR,6bS,8aR,12R,14bR)-2,3,12-trihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |

InChI |

InChI=1S/C30H46O7/c1-25(2)11-13-30(24(36)37)14-12-27(4)16(20(30)22(25)33)7-8-18-26(3)15-17(31)21(32)29(6,23(34)35)19(26)9-10-28(18,27)5/h7,17-22,31-33H,8-15H2,1-6H3,(H,34,35)(H,36,37)/t17-,18?,19?,20?,21+,22-,26-,27-,28-,29+,30+/m1/s1 |

InChI Key |

BBJQJXRZAZWPBL-LUACWRHMSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4[C@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)C2C1O)C)C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Barrinic acid shares structural and functional similarities with other triterpenoids, such as bartogenic acid, barringenic acid, and tanginol. Below is a detailed comparison:

Structural and Molecular Comparisons

Key Observations :

- Carboxyl Group Position : this compound and bartogenic acid are structural isomers differing only in the carboxyl group position (C-23 vs. C-24), which impacts their biological interactions .

- Skeleton Type: this compound and barringenic acid share an oleanane skeleton, whereas tanginol has a lupane skeleton, leading to distinct pharmacological profiles .

- Glycosylation: this compound derivatives (e.g., 28-β-D-glucopyranosyl ester) exhibit enhanced solubility and bioavailability compared to non-glycosylated forms .

Pharmacological and Functional Differences

Key Observations :

- This compound is prioritized in anti-inflammatory research due to its structural similarity to known COX-2 inhibitors .

- Bartogenic acid shows broader antimicrobial activity, likely due to its C-24 carboxyl group enhancing membrane penetration .

Analytical Differentiation

- Chromatography : HPTLC profiles of B. acutangula distinguish this compound (Rf = 0.62) from barringenic acid (Rf = 0.58) under UV 366 nm .

- Spectroscopy : HRESIMS of this compound shows a deprotonated ion at m/z 517.3184 ([C₃₀H₄₆O₇]⁻), while bartogenic acid exhibits a similar mass but distinct fragmentation patterns .

- NMR : The ROE correlation between H-2 (δH 4.45) and H-24 (δH 1.61) in this compound confirms its C-23 carboxyl group, absent in bartogenic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.